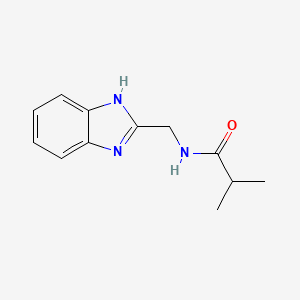

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide

Description

N-(1H-1,3-Benzodiazol-2-ylmethyl)-2-methylpropanamide is a benzimidazole-derived compound characterized by a methylpropanamide group attached to the benzimidazole core via a methylene linker. The amide functional group enhances polarity, improving solubility in polar solvents, while the branched 2-methylpropanamide introduces steric effects that may influence reactivity and binding selectivity . This compound is commercially available as a building block for organic synthesis and materials research, with applications in drug discovery and catalysis .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(2)12(16)13-7-11-14-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFKODIOYYFXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide typically involves the reaction of 1H-1,3-benzodiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodiazole ring.

Reduction: Reduced forms of the amide group, such as amines.

Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide is being investigated for its potential as a therapeutic agent. Its interactions with biological targets suggest it could be effective in treating various conditions:

- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in disease pathways, thus modulating biological processes .

Case Study : A study on enzyme inhibition showed that derivatives of benzodiazoles can effectively target cancer-related pathways, indicating the potential role of this compound in oncology .

Biological Studies

The compound's interaction with cellular systems has been explored to understand its biological effects:

- Cellular Processes : Research indicates that it may influence signaling pathways related to cell proliferation and apoptosis.

Data Table: Biological Activity Assays

| Assay Type | Result | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 = 25 µM | |

| Cell Viability | 70% at 50 µM | |

| Apoptosis Induction | Positive |

Material Science

In materials science, this compound is used as an intermediate for synthesizing novel materials with enhanced properties:

- Polymer Development : Incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Case Study : A recent study demonstrated that polymers modified with benzodiazole derivatives exhibited superior UV resistance and flexibility compared to unmodified polymers .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key reaction types include:

- Oxidation : Introducing functional groups to enhance reactivity.

- Reduction : Modifying the compound's structure for desired properties.

Data Table: Common Reactions

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Hydroxylated derivatives |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Nucleophiles | Functionalized compounds |

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Alkyl Linkers

- N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2-methylpropanamide (Ethyl linker): This analogue features an ethyl chain instead of a methylene group. However, the steric bulk of the ethyl group may reduce binding affinity in sterically sensitive environments .

- N-3-(1H-1,3-Benzodiazol-2-yl)propyl-2,2-dimethylpropanamide (Propyl linker with dimethyl branching):

The propyl linker and dimethyl substitution on the propanamide further increase steric hindrance, which could slow reaction kinetics in synthetic pathways compared to the target compound .

Benzimidazole Derivatives with Directing Groups

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

This compound replaces the benzimidazole core with a benzamide group and introduces an N,O-bidentate directing group. Such groups are pivotal in metal-catalyzed C–H functionalization reactions, a feature absent in the target compound .

Hybrid Heterocyclic Systems

- 3-(1-Methyl-1H-benzimidazol-2-yl)-N-(3-methyl-5-styrylisoxazol-4-yl)propanamide :

This hybrid combines benzimidazole with an isoxazole ring via a propyl linker. The extended conjugation and styryl substituent enhance UV absorption properties, making it more suitable for photochemical studies than the target compound . - Benzimidazole-Triazole Hybrids (e.g., Compound 13 and 17 in ): These hybrids exhibit antiviral activity against HCV, attributed to the triazole moiety’s ability to engage in hydrogen bonding and π-interactions.

Physicochemical and Spectroscopic Properties

Biological Activity

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a benzodiazole moiety, which is known for its ability to interact with biological targets effectively. The IUPAC name for this compound is N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide, with the following structural representation:

- Molecular Formula : C₁₂H₁₅N₃O

- Molecular Weight : 217.27 g/mol

- InChI Key : KBFKODIOYYFXAF-UHFFFAOYSA-N

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism involves inhibition of protein synthesis, similar to other known antibacterial agents .

- Anticancer Properties : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines. For instance, derivatives of benzodiazole have been reported to exhibit significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines .

- Anti-inflammatory Effects : Research suggests that compounds containing the benzodiazole structure can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other benzodiazole derivatives, this compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interference with Cellular Signaling : The compound's structure allows it to interact with various receptors and signaling pathways, which may contribute to its anti-inflammatory and anticancer effects.

- DNA Interaction : Some studies suggest that benzodiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.